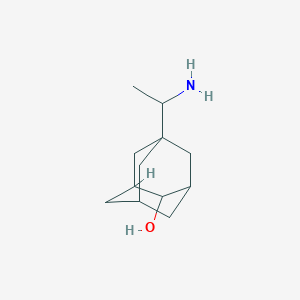

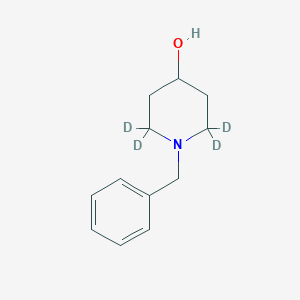

6-脱氟-6-羟基利培酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of risperidone involves multiple steps, starting from 4-piperidinecarboxylic acid. Through a series of reactions including protection, chlorination, Friedel-Crafts acylation, deprotection, oximation, cyclization, and salt formation, the key intermediate 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is formed. This intermediate then undergoes condensation with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyridopyrimidin-4-one to yield risperidone, with an overall yield of 21.5% (Cheng Mao-sheng, 2007).

Molecular Structure Analysis

Risperidone's molecular structure is characterized by high binding affinity for 5-hydroxytryptamine2 (5-HT2) receptors and dopamine-D2 receptors, as evidenced by in vitro receptor binding studies and neurotransmitter uptake profile investigations (J. Leysen et al., 1988). Its active metabolite, 9-hydroxyrisperidone, plays a significant role in its pharmacological activity.

Chemical Reactions and Properties

The chemical properties of risperidone and its metabolites, including 9-hydroxyrisperidone, have been extensively studied. For instance, the different enantioselective hydroxylation of risperidone by human CYP2D6 and CYP3A4 enzymes highlights the metabolic pathway and chemical reactivity of the compound (N. Yasui‐Furukori et al., 2001).

Physical Properties Analysis

Analytical methods such as high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS) have been developed to determine risperidone and 9-hydroxyrisperidone in human plasma, showcasing the physical properties related to its detection and quantification (D. Moody et al., 2004).

Chemical Properties Analysis

The interaction of risperidone and 9-hydroxyrisperidone with neurotransmitter receptors, including their affinity for serotonin 5-HT2 and dopamine D2 receptors, is pivotal to understanding their chemical properties and therapeutic potential. Risperidone's balanced serotonin-dopamine antagonism is a hallmark of its pharmacological profile (J. Leysen et al., 1994).

科学研究应用

未来方向

作用机制

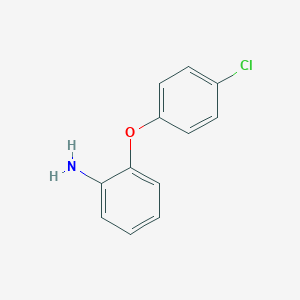

Target of Action

6-Desfluoro-6-hydroxy Risperidone primarily targets serotonin (5-HT2) and dopamine (D2) receptors . These receptors play a crucial role in neurotransmission, nociception, and various neurological conditions such as Alzheimer’s, Huntington’s, Parkinson’s, and Schizophrenia .

Mode of Action

This inhibition is thought to reduce overactivity of central mesolimbic pathways and mesocortical pathways, which are associated with schizophrenia and various mood disorders .

Biochemical Pathways

The biochemical pathways affected by 6-Desfluoro-6-hydroxy Risperidone involve the neurotransmission processes mediated by dopamine and serotonin . By inhibiting D2 and 5-HT2A receptors, the compound can modulate the activity of these pathways, potentially altering neuronal firing and regulation of mitochondrial function .

Result of Action

The molecular and cellular effects of 6-Desfluoro-6-hydroxy Risperidone’s action are likely to be a reduction in the overactivity of central mesolimbic and mesocortical pathways . This could result in alleviation of symptoms associated with conditions like schizophrenia and mood disorders .

生化分析

Biochemical Properties

6-Desfluoro-6-hydroxy Risperidone is involved in biochemical reactions related to the neurotransmission process . It interacts with serotonin (5-HT2) and dopamine (D2) receptors. The nature of these interactions is antagonistic.

Cellular Effects

It is known that its parent compound, Risperidone, influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Temporal Effects in Laboratory Settings

It is known that its parent compound, Risperidone, has been studied for its long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that its parent compound, Risperidone, has been studied in rodent models .

Metabolic Pathways

6-Desfluoro-6-hydroxy Risperidone is metabolized primarily by cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone (9-OH-RIP), to a lesser extent by CYP3A4 and CYP3A5 .

属性

IUPAC Name |

3-[2-[4-(6-hydroxy-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O3/c1-15-18(23(29)27-10-3-2-4-21(27)24-15)9-13-26-11-7-16(8-12-26)22-19-6-5-17(28)14-20(19)30-25-22/h5-6,14,16,28H,2-4,7-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZACMPMNDRKFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611880 |

Source

|

| Record name | 2-Methyl-3-{2-[4-(6-oxo-2,6-dihydro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106266-11-9 |

Source

|

| Record name | 2-Methyl-3-{2-[4-(6-oxo-2,6-dihydro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate](/img/structure/B29510.png)

![N,3,3-trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B29515.png)

![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one](/img/structure/B29516.png)